2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide
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Description
2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2S and its molecular weight is 418.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
Compounds with the 1,2,4-triazole moiety, similar to the chemical structure of interest, have been synthesized and evaluated for their in-vitro antimicrobial activities, including antibacterial, antifungal, and anti-tuberculosis properties (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011). These compounds exhibit a wide range of pharmaceutical activities due to their 1,2,4-triazole ring system, which is known for its effectiveness in various biological compounds.
Insecticidal Applications
Research has also explored the synthesis of novel heterocycles incorporating a thiadiazole moiety, assessed for their insecticidal properties against Spodoptera littoralis, demonstrating the potential of these compounds in agricultural applications (Fadda et al., 2017).
Antitumor and Antioxidant Activities
Furthermore, studies have identified the antitumor and antioxidant activities of newly synthesized compounds, highlighting their potential in cancer treatment and prevention. The synthesis of N-substituted-2-amino-1,3,4-thiadiazoles and their evaluation for cytotoxicity and antioxidant activities revealed promising results, indicating their utility in medicinal chemistry (Hamama et al., 2013).
Mechanistic Insights and Synthesis Techniques
The research extends to the synthesis methods and mechanistic insights into creating these compounds. For instance, the chemoselective acetylation of 2-aminophenol using immobilized lipase optimized for the natural synthesis of antimalarial drugs demonstrates the versatility and potential of these compounds in pharmaceutical synthesis (Magadum & Yadav, 2018).
Properties
IUPAC Name |
2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2S/c22-27-20(15-5-4-12-23-13-15)25-26-21(27)30-14-19(28)24-16-8-10-18(11-9-16)29-17-6-2-1-3-7-17/h1-13H,14,22H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPCVAQHYPJLDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
763114-74-5 |
Source
|
Record name | 2-((4-AMINO-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)N-(4-PHENOXY-PH)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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